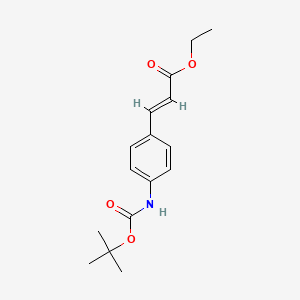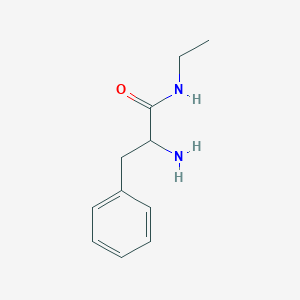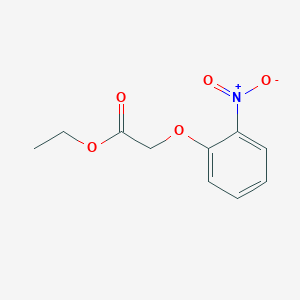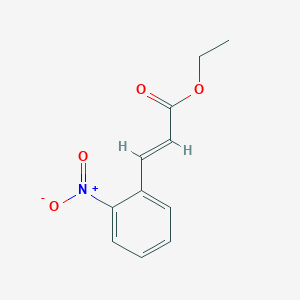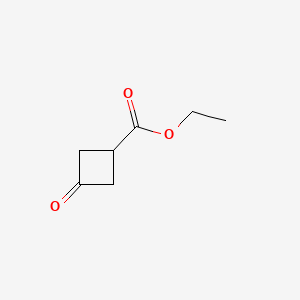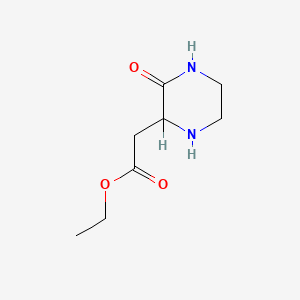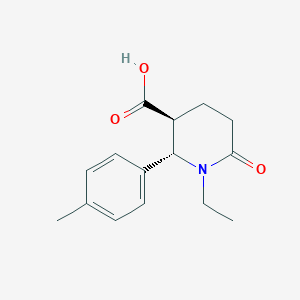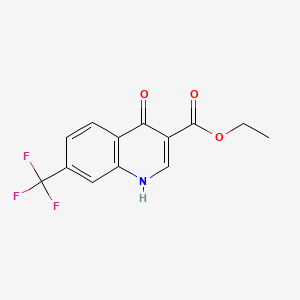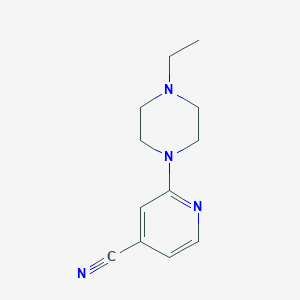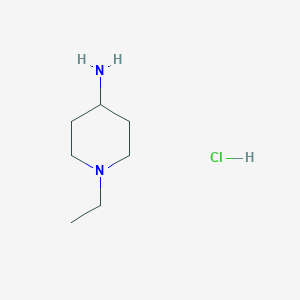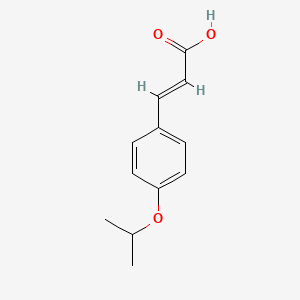
(E)-3-(4-Isopropoxyphenyl)acrylic acid
説明
(E)-3-(4-Isopropoxyphenyl)acrylic acid, also known as 4-Isopropoxyphenylacrylic acid or IPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is used in a variety of biochemical experiments and has been used in the development of pharmaceuticals. IPA is a versatile compound that can be used to create a wide range of derivatives and is used in many different types of research.
科学的研究の応用
Crystal Structures and Isomer Separation
(E)-3-(4-Isopropoxyphenyl)acrylic acid and its derivatives have been studied for their crystal structures and isomer separation properties. Research demonstrates the synthesis, separation, and X-ray crystal structures of E and Z isomers of similar compounds, highlighting their significance in structural chemistry and the potential for applications in material sciences (Chenna et al., 2008).
Antitumor and Proapoptotic Activity
Novel derivatives of this compound, such as the atypical retinoid ST1926, have shown potent antiproliferative and proapoptotic activities against a wide range of human tumor cells. These findings suggest the therapeutic potential of these compounds in cancer treatment (Cincinelli et al., 2003).
Synthesis and Optimization
Material Science and Cell Mechanobiology
This compound derivatives are utilized in the functionalization of materials like polyacrylamide for cell mechanobiology research. The incorporation of acrylic acid into hydrogels, for instance, enables the creation of substrates with controlled mechanical and geometric factors, influencing cell behavior, which is crucial for biomedical applications (Poellmann & Wagoner Johnson, 2013).
Dual Inhibitory Properties in Drug Design
Certain this compound derivatives are studied for their dual inhibitory properties against cyclooxygenases and lipoxygenases. This dual inhibitory activity makes them potential candidates for therapeutic applications, particularly in managing inflammation and cancer (Moreau et al., 2006).
Corrosion Inhibition
Compounds derived from this compound have been investigated as corrosion inhibitors, particularly in the context of protecting metals in acidic environments. This research holds significant industrial importance in extending the life of metal structures and components (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(E)-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJCCOVYSOPKE-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20718-97-2, 586960-22-7 | |
| Record name | NSC69099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




